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Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzotrifluoride

Cat. No.: B1329863 Get Quote

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene

Abstract
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene is a highly versatile fluorinated aromatic

compound that serves as a critical building block in modern synthetic chemistry. Its unique

substitution pattern, featuring a reactive bromine atom alongside electron-withdrawing fluorine

and trifluoromethyl groups, makes it an invaluable intermediate for the synthesis of complex

molecules. This guide provides a comprehensive overview of its chemical properties, synthesis,

and reactivity. Furthermore, it explores its applications in drug development and materials

science, offering detailed experimental protocols and visual diagrams to support researchers,

scientists, and drug development professionals in leveraging this compound for advanced

research and development projects.

Chemical Identity and Properties
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, also known by synonyms such as 4-Bromo-3-
fluorobenzotrifluoride, is a key organofluorine intermediate.[1][2] The presence of the

trifluoromethyl (-CF3) group significantly influences its chemical properties, contributing to

increased lipophilicity and metabolic stability in derivative compounds, which are highly

desirable traits in pharmaceutical design.[1][3]
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The fundamental identifiers for this compound are summarized below.

Identifier Value

IUPAC Name 1-bromo-2-fluoro-4-(trifluoromethyl)benzene[4]

Synonyms
4-Bromo-3-fluorobenzotrifluoride, 4-Bromo-

α,α,α,3-tetrafluorotoluene[1][2]

CAS Number 40161-54-4[1][2][4]

Molecular Formula C₇H₃BrF₄[1]

InChI
1S/C7H3BrF4/c8-5-2-1-4(3-

6(5)9)7(10,11,12)/h1-3H[4]

InChIKey XCTQZIUCYJVRLJ-UHFFFAOYSA-N[4]

Physicochemical Properties
The physical and chemical characteristics of the compound are detailed in the following table. It

exists as a colorless to light yellow liquid under standard conditions.[1][4]

Property Value

Molecular Weight 243.00 g/mol [1]

Appearance Colorless to almost colorless clear liquid[1]

Boiling Point 154-155 °C[5][6][7]

Density 1.72 g/cm³[1][5][6][7]

Refractive Index n20/D 1.46[1][2]

Storage Temperature Room Temperature, Sealed in Dry[4][5][7]

Safety and Handling
This compound is associated with several hazard classifications and should be handled with

appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Safety Information Codes and Statements

Signal Word Warning[4]

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H332 (Harmful if inhaled), H335 (May

cause respiratory irritation)[4]

Precautionary Statements P261, P280, P305, P338, P351[4]

Risk Statements R20/21/22, R36/37/38[2]

Synthesis and Reactivity
The synthesis of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene typically involves the selective

bromination of its precursor, 1-fluoro-3-(trifluoromethyl)benzene. The bromine atom's position

makes it an excellent leaving group for subsequent functionalization, particularly in metal-

catalyzed cross-coupling reactions.

Representative Synthesis Protocol: Electrophilic
Bromination
While specific patented protocols may vary, a general and representative method for the

synthesis involves the direct electrophilic aromatic substitution of 1-fluoro-3-

(trifluoromethyl)benzene.

Materials:

1-fluoro-3-(trifluoromethyl)benzene

N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)

Iron(III) bromide (FeBr₃) or Iron powder (catalyst)

Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄))

Aqueous sodium bisulfite solution (NaHSO₃)
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Aqueous sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, add 1-fluoro-3-(trifluoromethyl)benzene and the

anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron powder to the stirred

solution.

Bromination: Slowly add a solution of liquid bromine in the reaction solvent (or N-

Bromosuccinimide portion-wise) via the dropping funnel over 1-2 hours, maintaining the

temperature at 0-5 °C.

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room

temperature and stir for 4-12 hours. Monitor the reaction progress by Gas Chromatography

(GC) or Thin Layer Chromatography (TLC).

Workup: Once the starting material is consumed, quench the reaction by slowly adding a

saturated aqueous solution of sodium bisulfite to neutralize excess bromine.

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with saturated aqueous sodium bicarbonate, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by vacuum distillation to yield pure 1-bromo-2-fluoro-4-

(trifluoromethyl)benzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generalized Synthesis Workflow

1. Dissolve Precursor
(1-fluoro-3-(trifluoromethyl)benzene)

in anhydrous solvent

2. Add FeBr3 Catalyst
at 0 °C

3. Add Br2 Solution
(Slowly, 0-5 °C)

4. Stir at Room Temp
(Monitor by GC/TLC)

5. Quench with
NaHSO3 (aq)

6. Aqueous Workup
(NaHCO3, H2O, Brine)

7. Dry & Concentrate
(MgSO4, Rotovap)

8. Vacuum Distillation

Final Product:
1-Bromo-2-fluoro-4-

(trifluoromethyl)benzene

Click to download full resolution via product page

A generalized workflow for the synthesis of the title compound.
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Reactivity in Cross-Coupling Reactions
The C-Br bond in 1-bromo-2-fluoro-4-(trifluoromethyl)benzene is highly amenable to forming

new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-

coupling reactions. This reactivity is fundamental to its utility as a building block.[8] Common

transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

1-Bromo-2-fluoro-4-
(trifluoromethyl)benzene

Pd or Cu Catalyst
+ Ligand + Base

Coupling Partner
(e.g., R-B(OH)2, R-NH2, R-C≡CH)

Coupled Product

 C-C or C-N Bond Formation

Click to download full resolution via product page

General scheme for cross-coupling reactions.

Applications in Drug Development
The incorporation of fluorine and trifluoromethyl groups into drug candidates can profoundly

enhance their pharmacological profiles, including metabolic stability, membrane permeability,

and binding affinity.[9] 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene serves as a key starting

material for introducing the 2-fluoro-4-(trifluoromethyl)phenyl moiety into bioactive molecules.

Case Study: Peroxisome Proliferator-Activated
Receptors (PPARs)
While not a drug itself, the scaffold is present in potent modulators of critical biological targets.

For instance, the compound GW0742, a selective agonist for the Peroxisome Proliferator-

Activated Receptor delta (PPARδ), features a closely related 3-fluoro-4-(trifluoromethyl)phenyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.researchgate.net/publication/274737055_Fluorine-containing_pyrazoles_and_their_condensed_derivatives_Synthesis_and_biological_activity
https://www.benchchem.com/product/b1329863?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


group.[10] PPARs are nuclear receptors that regulate gene expression involved in lipid

metabolism, inflammation, and energy homeostasis. Agonists containing this fluorinated

scaffold are investigated for treating metabolic disorders like dyslipidemia and type 2 diabetes.

The activation of PPARδ by an agonist leads to the recruitment of coactivators and subsequent

transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses.

Cellular Environment

PPARδ Agonist
(e.g., GW0742)

PPARδ/RXR
Heterodimer

 binds & activates

PPARδ RXR

Coactivators
(e.g., PGC-1α)

 recruits

PPRE
(DNA Response Element)

 binds to

Target Genes
(e.g., PDK4, CPT1)

 initiates transcription
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Simplified PPARδ signaling pathway activation.

Experimental Protocols for Biological Evaluation
To assess the biological activity of compounds synthesized from 1-bromo-2-fluoro-4-

(trifluoromethyl)benzene, various in vitro assays are employed. For a compound designed as a

PPARδ agonist, a cell-based reporter gene assay is a standard method to quantify its potency

and efficacy.

Protocol: PPARδ Luciferase Reporter Assay
This protocol describes a method to measure the activation of the PPARδ receptor in response

to a test compound.

Materials:

HEK293T cells (or other suitable host cell line)

PPARδ expression plasmid

Luciferase reporter plasmid containing PPAR response elements (PPREs)

Transfection reagent (e.g., Lipofectamine)

DMEM with 10% Fetal Bovine Serum (FBS)

Opti-MEM reduced-serum medium

Test compound (dissolved in DMSO)

Positive control (e.g., GW501516)

96-well white, clear-bottom cell culture plates

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

Procedure:
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Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in

100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

Transfection: Co-transfect the cells in each well with the PPARδ expression plasmid and the

PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the

manufacturer's protocol.

Compound Treatment: After 24 hours of transfection, remove the medium and replace it with

100 µL of fresh medium containing serial dilutions of the test compound or controls. Include a

"vehicle only" control (e.g., 0.1% DMSO).

Incubation: Incubate the plate for an additional 18-24 hours at 37 °C, 5% CO₂.

Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to

equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.

Data Acquisition: After 5-10 minutes of incubation to ensure complete cell lysis, measure the

luminescence signal using a plate-reading luminometer.

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the

normalized data against the logarithm of the compound concentration and fit to a four-

parameter logistic equation to determine the EC₅₀ value.
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Reporter Assay Workflow

1. Seed Cells
in 96-well Plate

2. Co-transfect with
PPARδ & Reporter Plasmids

3. Treat with
Test Compound

4. Incubate
(18-24 hours)

5. Lyse Cells & Add
Luciferase Substrate

6. Read Luminescence
(Luminometer)

7. Analyze Data
(Calculate EC50)

Click to download full resolution via product page

Workflow for a cell-based PPARδ reporter gene assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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